N-cyclohexyl-N'-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the reaction of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as condensation, cyclization, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound to develop new drugs.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- N-cyclohexyl-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
- 1,3-dimethyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine .
Uniqueness
N-cyclohexyl-N’-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H21N5O |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)urea |
InChI |
InChI=1S/C15H21N5O/c1-10-8-9-12-13(19-20(2)14(12)16-10)18-15(21)17-11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3,(H2,17,18,19,21) |
InChI Key |
DESPICDDQQBWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.